4-(3-Methoxyphenyl)nicotinic acid
Overview
Description
4-(3-Methoxyphenyl)nicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a methoxyphenyl group attached to the fourth position of the nicotinic acid ring
Mechanism of Action
Target of Action
4-(3-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin is a key component in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in cellular metabolism . Therefore, the primary targets of this compound are likely to be the same enzymes and biochemical pathways that interact with NAD and NADP.
Mode of Action
The compound’s mode of action is likely to involve its conversion into NAD and NADP, which are crucial for redox reactions in the body . NAD and NADP act as electron donors or acceptors in many vital redox reactions catalyzed by various enzymes . This interaction with its targets leads to changes in cellular metabolism, including energy production, DNA repair, cell signaling, and other critical biochemical processes .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving NAD and NADP. These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
For instance, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a structurally similar compound, showed that it undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥1.2% .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of niacin. These effects include modulation of lipid levels, reduction of cardiovascular risk, and potential roles in cell signaling and DNA repair . Some synthesized compounds exhibited significant anti-proliferative properties .
Biochemical Analysis
Biochemical Properties
4-(3-Methoxyphenyl)nicotinic acid, like other derivatives of nicotinic acid, is likely to participate in biochemical reactions related to the metabolism of niacin. Niacin is a precursor to the coenzyme forms of vitamin B3, nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox reactions in the body . Therefore, it can be inferred that this compound may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Cellular Effects
The cellular effects of this compound are not well-studied. Given its structural similarity to nicotinic acid, it may influence cell function by participating in cellular metabolism, impacting cell signaling pathways, and affecting gene expression. Nicotinic acid and its derivatives have been shown to influence mitochondrial function, which could potentially impact various cellular processes .
Molecular Mechanism
It is likely to exert its effects at the molecular level through its involvement in the synthesis of NAD and NADP, key coenzymes in redox reactions . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. It is known that niacin, in pharmacological doses, has potent lipid-modifying effects, which could potentially be influenced by dosage .
Transport and Distribution
Nicotinic acid is known to enter cells through specific transporters, such as SLC5A8 and SCL22A1 . It is possible that this compound may interact with similar transporters.
Subcellular Localization
The salvage pathways for NAD synthesis, which could potentially involve this compound, take place in both the nucleus and the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)nicotinic acid can be achieved through several methods. One common approach involves the C3-arylation of nicotinic acids using a multicomponent reaction. The poly-substituted nicotinic acid precursors are prepared by an established multicomponent condensation approach .
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are typically produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process, however, generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop more eco-friendly methods for the industrial production of nicotinic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-(3-Methoxyphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-proliferative properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific optical and electronic properties.
Comparison with Similar Compounds
Nicotinic acid: A naturally occurring pyridine carboxylic acid with similar chemical properties.
Nicotinamide: An amide derivative of nicotinic acid with various biological applications.
Nicotinic acid benzylidene hydrazide derivatives: Compounds with potential antimicrobial and antiviral activities.
Uniqueness: 4-(3-Methoxyphenyl)nicotinic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(3-methoxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-4-2-3-9(7-10)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIHVVUKMNFHEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692465 | |
Record name | 4-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141764-20-7 | |
Record name | 4-(3-Methoxyphenyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141764-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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